Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)-
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Overview
Description
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes a naphthalene core substituted with methoxy and trimethoxyphenyl groups. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- typically involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3,5-dimethyl-3-cyclopentene-1,2-dione . This reaction forms an adduct containing a 15-keto group, which is a key intermediate in the synthesis process. The reaction conditions often include the presence of an electronegative substituent in the 1-position of the diene, which influences the orientation of the diene condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds into single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydronaphthalenes.
Scientific Research Applications
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- include:
- Naphthalene, 1,2-dihydro-7-methoxy-4-(4-methoxyphenyl)-
- Naphthalene, 1,2-dihydro-4-phenyl-
- Naphthalene, 1,2-dihydro-4-methyl-
Uniqueness
What sets Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of multiple methoxy groups enhances its reactivity and potential for various applications in scientific research and industry.
Properties
CAS No. |
360796-28-7 |
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Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7-methoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H22O4/c1-21-15-8-9-17-13(10-15)6-5-7-16(17)14-11-18(22-2)20(24-4)19(12-14)23-3/h7-12H,5-6H2,1-4H3 |
InChI Key |
AJLOACGRKIDXFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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